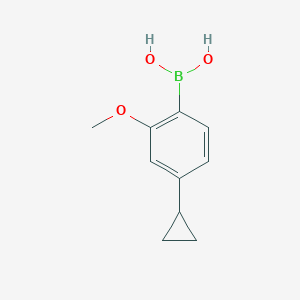

(4-Cyclopropyl-2-methoxyphenyl)boronic acid

Description

(4-Cyclopropyl-2-methoxyphenyl)boronic acid is an aromatic boronic acid derivative characterized by a phenyl ring substituted with a cyclopropyl group at the para position and a methoxy group at the ortho position relative to the boronic acid (-B(OH)₂) moiety. Its molecular weight is 192.02 g/mol (CAS: 2225177-96-6), with a purity of 98% reported in commercial sources . Boronic acids are widely studied for their reversible interactions with diols, Lewis acid properties, and applications in medicinal chemistry, including protease inhibition and drug design .

Properties

Molecular Formula |

C10H13BO3 |

|---|---|

Molecular Weight |

192.02 g/mol |

IUPAC Name |

(4-cyclopropyl-2-methoxyphenyl)boronic acid |

InChI |

InChI=1S/C10H13BO3/c1-14-10-6-8(7-2-3-7)4-5-9(10)11(12)13/h4-7,12-13H,2-3H2,1H3 |

InChI Key |

NNRJPFHKXBBFFZ-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C2CC2)OC)(O)O |

Origin of Product |

United States |

Preparation Methods

Substrate Preparation: Synthesis of 1-Bromo-4-cyclopropyl-2-methoxybenzene

The aryl halide precursor is synthesized via Friedel-Crafts cyclopropanation or halogenation of pre-formed cyclopropane-containing intermediates . For example:

Miyaura Borylation with Bis(pinacolato)diboron

The aryl bromide undergoes borylation using bis(pinacolato)diboron () under palladium catalysis:

Reaction Conditions

-

Catalyst : (1–5 mol%)

-

Base : (3 equiv)

-

Solvent : Anhydrous dioxane or THF

Workup

The crude boronate ester is hydrolyzed with (1 M) to yield the boronic acid. Purification via recrystallization (isopropyl ether/sherwood oil) achieves >98% purity.

Table 1: Optimization of Miyaura Borylation

| Parameter | Condition 1 | Condition 2 | Condition 3 |

|---|---|---|---|

| Catalyst Loading | 1 mol% | 3 mol% | 5 mol% |

| Yield (%) | 72 | 89 | 94 |

| Purity (H-NMR) | 95% | 97% | 98% |

| Source |

Directed C-H Borylation Strategies

Iridium-Catalyzed γ-C-H Borylation

Cyclopropane-containing arenes undergo regioselective borylation at the γ-position relative to methoxy directing groups. The method avoids pre-functionalized halides:

Reaction Conditions

-

Catalyst : (2 mol%) with silica-supported monophosphine ligands

-

Boron Source :

Key Advantages

Table 2: Comparative Yields in Directed Borylation

| Substrate | Yield (%) | Selectivity (cis:trans) |

|---|---|---|

| 4-Cyclopropyl-2-methoxybenzene | 85 | >99:1 |

| 3-Cyclopropyl-4-methoxybenzene | 78 | 95:5 |

| Source |

Alternative Synthetic Routes

Grignard-Based Boronation

Aryl lithium intermediates, generated from 1-bromo-4-cyclopropyl-2-methoxybenzene and , react with trimethyl borate:

Procedure

-

Lithiation : (−78°C, THF, 1.5 hours).

-

Quenching : Trimethyl borate (−78°C to −20°C).

Chemical Reactions Analysis

Types of Reactions: (4-Cyclopropyl-2-methoxyphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl or substituted alkene products.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

Reduction: The compound can undergo reduction reactions to form the corresponding borane derivatives.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol).

Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

Suzuki-Miyaura Coupling: Biaryl compounds or substituted alkenes.

Oxidation: Phenols.

Reduction: Borane derivatives.

Substitution: Various substituted phenylboronic acids.

Scientific Research Applications

(4-Cyclopropyl-2-methoxyphenyl)boronic acid has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in cross-coupling reactions to synthesize complex organic molecules.

Biology: Employed in the development of boron-containing drugs and enzyme inhibitors.

Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism by which (4-Cyclopropyl-2-methoxyphenyl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group interacts with palladium catalysts to form palladium-boron intermediates, which then undergo transmetalation with aryl or vinyl halides to form the desired products. The cyclopropyl and methoxy groups can influence the reactivity and selectivity of the compound in these reactions.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Key Comparative Insights

Substituent Effects on Bioactivity: Ortho vs. Meta Substitution: The ortho-methoxy group in this compound may sterically hinder interactions with enzyme active sites compared to meta-substituted analogs. For example, meta-substituted aryl boronic acids exhibit superior inhibition of R39 (a bacterial enzyme), with IC₅₀ values in the 20–30 µM range, whereas ortho-substituted derivatives are less effective . Electron-Withdrawing vs. Electron-Donating Groups: The cyclopropyl group (electron-donating) and methoxy group (moderately electron-donating) in the target compound contrast with electron-withdrawing groups like nitro in 4-nitrophenylboronic acid. The latter’s reactivity with H₂O₂ is accelerated under basic conditions (pH ~11), yielding 4-nitrophenol . The target compound’s stability under similar conditions remains unexplored.

Biological Activity: HDAC Inhibition: While the target compound lacks reported HDAC inhibitory data, structurally complex analogs like [2-[[4-(2-methoxyethyl)phenoxy]methyl]phenyl]boronic acid demonstrate potent HDAC inhibition (1 µM effective concentration), surpassing trichostatin A (1.5 µM) in fungal appressorium suppression . Anticancer Potential: Phenanthren-9-yl boronic acid and 6-hydroxynaphthalen-2-yl boronic acid show sub-micromolar cytotoxicity in triple-negative breast cancer cells, likely due to polyaromatic substituents enhancing membrane penetration or target binding . The cyclopropyl group in the target compound may confer rigidity but lacks evidence of antiproliferative effects.

Reactivity and Stability: H₂O₂ Sensitivity: Unlike 4-nitrophenylboronic acid, which undergoes clean oxidation to 4-nitrophenol, the reactivity of this compound with peroxides is unknown. Steric effects from the cyclopropyl group could slow oxidation kinetics compared to planar substituents .

Q & A

Basic Question: What are the optimal methods for synthesizing and purifying (4-cyclopropyl-2-methoxyphenyl)boronic acid to avoid boroxine formation?

Methodological Answer:

Synthesis of arylboronic acids often involves Miyaura borylation using palladium catalysts. To minimize boroxine formation (cyclic trimers from dehydration), use anhydrous solvents (e.g., THF or dioxane) and maintain inert conditions (argon/nitrogen atmosphere). Post-synthesis, purification via silica gel chromatography may lead to irreversible binding; instead, employ recrystallization from aprotic solvents like hexane/ethyl acetate mixtures. Adjusting pH during workup (neutral to slightly acidic) stabilizes the boronic acid form .

Advanced Question: How does the cyclopropyl substituent influence the protodeboronation kinetics of this compound under varying pH conditions?

Methodological Answer:

Cyclopropyl groups enhance steric and electronic stabilization, reducing protodeboronation rates. According to pH-rate profiles, cyclopropyl boronic acids exhibit slow degradation (t0.5 >1 week at pH 12, 70°C). To study this, use <sup>1</sup>H/<sup>11</sup>B NMR in D2O/THF mixtures across pH 1–13. Apply a five-pathway mechanistic model (k1–k5) accounting for [B]tot, Ka, and temperature. Autocatalysis may occur near pH = pKa ±1.6, requiring iterative curve-fitting .

Basic Question: Which analytical techniques are most reliable for quantifying trace impurities of this compound in drug substances?

Methodological Answer:

Triple quadrupole LC-MS/MS in MRM mode offers high sensitivity (detection limits <1 ppm). Derivatization-free protocols reduce sample preparation time: use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Validate linearity (0.1–10 ppm), accuracy (spiked recovery 90–110%), and robustness against matrix effects from drug substances like Lumacaftor .

Advanced Question: How can researchers resolve contradictions in reported binding affinities of this compound for diols in aqueous solutions?

Methodological Answer:

Discrepancies arise from pH-dependent binding kinetics and secondary interactions. Use stopped-flow fluorescence to measure kon/koff at physiological pH. For example, kon for fructose is ~10<sup>3</sup> M<sup>−1</sup>s<sup>−1</sup>, while glucose is ~10<sup>2</sup> M<sup>−1</sup>s<sup>−1</sup>. Control ionic strength (e.g., 150 mM NaCl) to mimic biological buffers. Surface plasmon resonance (SPR) can further assess non-specific interactions with glycoproteins, which may artificially inflate affinity values .

Basic Question: What are the best practices for characterizing this compound using mass spectrometry without inducing dehydration?

Methodological Answer:

MALDI-MS often triggers boroxine formation. Pre-derivatize with diols (e.g., 1,2-ethanediol) to stabilize as boronate esters. Use a DHB matrix (2,5-dihydroxybenzoic acid) and negative-ion mode. For ESI-MS, add 0.1% ammonia to deprotonate and suppress adducts. Validate with HRMS (high-resolution) to confirm molecular ions (e.g., [M−H]<sup>−</sup> at m/z 204.0695) .

Advanced Question: How can computational modeling guide the design of this compound derivatives for enzyme inhibition?

Methodological Answer:

Density functional theory (DFT) predicts boron’s tetrahedral geometry upon diol binding. Dock cyclopropyl-substituted analogs into enzyme active sites (e.g., proteasomes) using software like AutoDock Vina. Focus on ΔG binding and hydrogen-bond interactions with catalytic threonine residues. Validate with kinetic assays (IC50) and compare to non-cyclopropyl analogs to isolate steric effects .

Basic Question: What solvent systems stabilize this compound during long-term storage?

Methodological Answer:

Store at −20°C in anhydrous DMSO or THF with 3Å molecular sieves. Avoid protic solvents (e.g., methanol), which accelerate protodeboronation. For aqueous solutions, use pH 7.4 phosphate buffer with 1 mM EDTA to chelate metal ions that catalyze degradation .

Advanced Question: How do secondary interactions impact the selectivity of this compound in glycoprotein sensing applications?

Methodological Answer:

Non-specific hydrophobic/electrostatic interactions can dominate. To isolate boronic acid-diol binding, use SPR with AECPBA-modified surfaces. Compare binding in HEPES vs. borate buffers: borate competes with diols, reducing false positives. Include zwitterionic additives (e.g., CHAPS) to minimize protein adsorption. Normalize data to non-glycosylated controls (e.g., RNase A vs. RNase B) .

Basic Question: What safety precautions are required when handling this compound in laboratory settings?

Methodological Answer:

Wear nitrile gloves and goggles due to potential skin/eye irritation. Use fume hoods to avoid inhalation of fine powders. Spills should be neutralized with 10% sodium bicarbonate and absorbed in vermiculite. Waste must be disposed as hazardous boron-containing waste, per EPA guidelines .

Advanced Question: How can researchers leverage the cyclopropyl group in this compound to enhance Suzuki-Miyaura coupling yields?

Methodological Answer:

The cyclopropyl group’s strain increases electrophilicity at boron, accelerating transmetallation. Optimize conditions: 1 mol% Pd(OAc)2, SPhos ligand, K2CO3 in dioxane/water (4:1) at 80°C. Monitor by <sup>11</sup>B NMR for boronate intermediate formation. For sterically hindered partners, increase temperature to 100°C and extend reaction time to 24 hrs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.